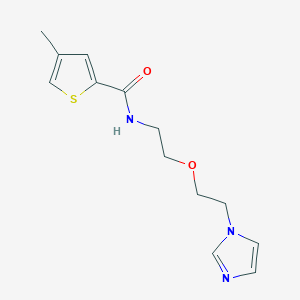

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-11-8-12(19-9-11)13(17)15-3-6-18-7-5-16-4-2-14-10-16/h2,4,8-10H,3,5-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQMSWYDJQENAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCOCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.

Attachment of the Ethoxyethyl Chain: The ethoxyethyl chain can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethoxyethyl moiety.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the cyclization of sulfur-containing precursors.

Coupling of the Imidazole and Thiophene Rings: The final step involves coupling the imidazole and thiophene rings through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: Both the imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole and thiophene derivatives.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.

Structural Characteristics

The structural complexity of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide contributes to its reactivity and interaction with biological targets. The presence of nitrogen atoms in the imidazole ring enhances its hydrogen bonding capabilities, which is crucial for enzyme and receptor interactions.

Medicinal Chemistry

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide is primarily explored as a pharmaceutical intermediate. Its structural features make it suitable for the development of new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of imidazole and thiophene have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been investigated. Studies have indicated that related compounds display activity against a range of bacterial strains, including Mycobacterium tuberculosis .

Hypoxia Markers

The imidazole moiety is known for its role in hypoxic conditions, making this compound a candidate for developing hypoxia markers in cancer research. The ability of imidazole derivatives to become reactive under low oxygen conditions can be exploited in targeted therapies .

Data Table: Synthesis Steps and Yields

| Step | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| 1 | Cyclization | 85 | Reflux in ethanol |

| 2 | Alkylation | 75 | Room temperature |

| 3 | Coupling | 80 | Aqueous medium |

Anticancer Evaluation

The compound's anticancer potential has been assessed using various in vitro assays, where it was tested against multiple cancer cell lines. The results indicate that it exhibits cytotoxic effects, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Testing

In vitro studies have shown that N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide possesses antimicrobial activity against specific bacterial strains, suggesting its utility as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide with structurally or functionally related compounds from the evidence:

Key Observations:

Structural Variations :

- The target compound’s thiophene-carboxamide core distinguishes it from benzamide () or benzimidazole-thiosemicarbazone () derivatives. Thiophene’s aromaticity and smaller size may enhance membrane permeability compared to bulkier benzodioxole () or benzimidazole systems.

- The ethoxyethyl-imidazole chain provides flexibility and hydrogen-bonding capacity, akin to the hexyloxy-imidazole chain in . However, the shorter ethoxyethyl group may reduce lipophilicity compared to longer chains.

In contrast, benzimidazole-thiosemicarbazones () achieve high yields via nucleophilic substitution.

Biological Relevance: Thiosemicarbazones () are established metal chelators with anticancer properties. Phosphonothiolates () are structurally distinct but highlight the role of imidazole in modulating electronic properties. The absence of phosphorus in the target compound may reduce toxicity compared to these analogs.

These methods would be essential for verifying the target compound’s purity and configuration.

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 302.39 g/mol. The structure features an imidazole ring, which is known for its biological significance, particularly in drug design. The presence of the thiophene and carboxamide groups contributes to its pharmacological properties.

Research indicates that compounds containing imidazole and thiophene moieties often exhibit diverse biological activities, including:

- Antitumor Activity : Compounds similar to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The imidazole ring is associated with antimicrobial activity, making it a candidate for developing new antibiotics.

- Modulation of Enzyme Activity : Such compounds can act as enzyme inhibitors or activators, impacting various biochemical pathways.

Antitumor Activity

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives containing the imidazole moiety displayed significant inhibition against cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 4 to 17 μM . The mechanism involved the induction of multipolar mitotic spindles leading to increased apoptosis in centrosome-amplified cancer cells .

Antimicrobial Activity

Research has demonstrated that imidazole derivatives possess broad-spectrum antimicrobial properties. For example, compounds structurally similar to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide have been effective against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes.

Case Study 1: Antitumor Efficacy

In a controlled study involving DLD1 human colon cancer cells, treatment with an imidazole-based compound led to a significant increase in multipolar mitoses compared to untreated controls. This suggests that targeting the mitotic spindle apparatus can be an effective strategy for inducing cancer cell death .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 5 | Apoptosis induction |

| Compound B | HCT116 | 10 | Cell cycle arrest |

| N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide | DLD1 | 12 | Multipolar spindle formation |

Case Study 2: Antimicrobial Activity

A series of imidazole derivatives were tested against various bacterial strains. The results indicated that certain substitutions on the imidazole ring significantly enhanced antimicrobial potency.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound X | E. coli | 8 μg/mL |

| Compound Y | S. aureus | 16 μg/mL |

| N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide | P. aeruginosa | 32 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.